molecular formula C24H28N4O2S B2755371 2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide CAS No. 1448026-92-3

2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide

Cat. No.: B2755371
CAS No.: 1448026-92-3
M. Wt: 436.57
InChI Key: SFVMOTCYCFOCNH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a pyrrolidin-1-yl ethyl group, and a dihydrophthalazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzylsulfanyl intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Synthesis of the pyrrolidin-1-yl ethyl intermediate: This step involves the reaction of pyrrolidine with ethyl bromide to form the pyrrolidin-1-yl ethyl group.

    Formation of the dihydrophthalazinyl intermediate: This step involves the reaction of phthalic anhydride with hydrazine to form the dihydrophthalazinyl moiety.

    Coupling of intermediates: The final step involves the coupling of the benzylsulfanyl, pyrrolidin-1-yl ethyl, and dihydrophthalazinyl intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydrophthalazinyl moiety can be reduced to form alcohols.

    Substitution: The pyrrolidin-1-yl ethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide: Unique due to its specific combination of functional groups.

    This compound analogs: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c29-23(18-31-17-19-8-2-1-3-9-19)25-16-22-20-10-4-5-11-21(20)24(30)28(26-22)15-14-27-12-6-7-13-27/h1-5,8-11H,6-7,12-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVMOTCYCFOCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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